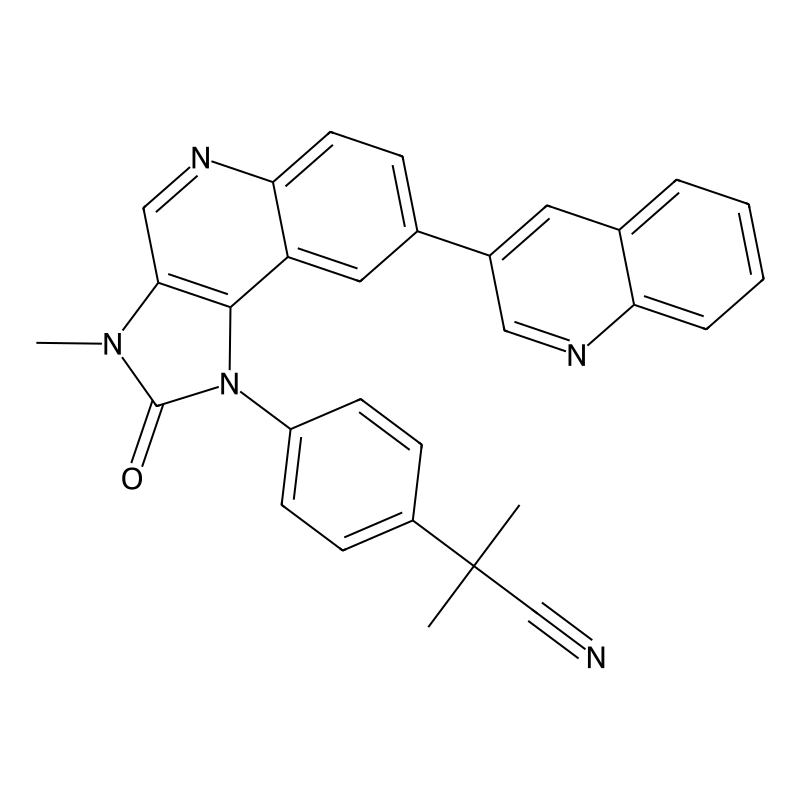

Dactolisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dactolisib, also known as NVP-BEZ235, is a synthetic, orally bioavailable imidazoquinoline derivative that functions as a dual, ATP-competitive inhibitor of both class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). This dual-action mechanism allows it to simultaneously block two critical nodes in a signaling pathway frequently hyperactivated in various cancer types, leading to the induction of G1 cell cycle arrest and inhibition of tumor cell proliferation. Its primary utility is as a research tool for investigating cancer biology, particularly in models with known PI3K pathway mutations or dependency.

References

- [1] Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851-1863.

- [2] Serra, V., et al. (2008). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer Research, 68(19), 8022-8030.

- [3] Roper, J., et al. (2011). The dual PI3K/mTOR inhibitor NVP-BEZ235 induces tumor regression in a genetically engineered mouse model of PIK3CA wild-type colorectal cancer. PloS one, 6(9), e25132.

While other dual PI3K/mTOR inhibitors like Apitolisib (GDC-0980) exist, they are not directly interchangeable with Dactolisib for procurement decisions. Subtle but critical differences in the isoform selectivity profile against PI3Kα, β, δ, and γ can lead to significantly different biological outcomes depending on the genetic background of the model system. Furthermore, variations in pharmacokinetic properties, such as oral bioavailability and ability to cross the blood-brain barrier, make one compound suitable for a specific *in vivo* study design (e.g., orthotopic brain tumor models) where another would fail. Selecting a substitute based on class name alone introduces unacceptable risks of study irreproducibility and invalid conclusions.

References

- [1] Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851-1863.

- [2] Wallin, J. J., et al. (2011). GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models. Molecular Cancer Therapeutics, 10(12), 2426-2436.

- [3] Liu, T. J., et al. (2015). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget, 6(33), 34537–34549.

- [4] Britschgi, A., et al. (2016). Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models. BMC Cancer, 16, 638.

- [5] Burris, H. A., et al. (2017). A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. Targeted Oncology, 12(3), 305-314.

Distinct PI3K Isoform Selectivity Profile Compared to Apitolisib (GDC-0980)

Dactolisib exhibits a distinct inhibitory profile across Class I PI3K isoforms compared to the close analog Apitolisib (GDC-0980). In biochemical assays, Dactolisib is notably more potent against PI3Kβ (p110β), with an IC50 of 75 nM, whereas Apitolisib is significantly less active against this isoform (IC50 = 27 nM). Conversely, Apitolisib shows similar high potency to Dactolisib against the p110α isoform (5 nM vs 4 nM). This differential potency against PI3Kβ is a key selection factor for studies involving PTEN-deficient tumors, where signaling is driven primarily through the PI3Kβ isoform.

| Evidence Dimension | Biochemical IC50 against PI3K isoforms |

| Target Compound Data | Dactolisib: p110α = 4 nM; p110β = 75 nM; p110δ = 7 nM; p110γ = 5 nM |

| Comparator Or Baseline | Apitolisib (GDC-0980): p110α = 5 nM; p110β = 27 nM; p110δ = 7 nM; p110γ = 14 nM |

| Quantified Difference | Dactolisib is ~2.8-fold less potent against PI3Kβ than Apitolisib. |

| Conditions | Cell-free biochemical kinase assays. |

This specific isoform profile makes Dactolisib a more selective tool for interrogating PI3Kα/δ/γ-driven signaling relative to PI3Kβ, a critical consideration for pathway-specific cancer models.

Demonstrated Oral Bioavailability for In Vivo Studies

Dactolisib is characterized as an orally available compound suitable for *in vivo* research, a critical attribute for preclinical studies requiring systemic administration. Following oral gavage in mice, Dactolisib achieves plasma concentrations sufficient to engage the target and produce a pharmacodynamic response in tumor tissues. While clinical studies have noted that its oral bioavailability in humans can be low and variable, preclinical models consistently demonstrate sufficient exposure to achieve anti-tumor activity, a key procurement consideration for animal-based research. This contrasts with many first-generation PI3K inhibitors that lacked oral bioavailability, limiting their utility.

| Evidence Dimension | Oral Bioavailability & In Vivo Activity |

| Target Compound Data | Demonstrates disease stasis and target inhibition in xenograft models when administered orally. |

| Comparator Or Baseline | First-generation inhibitors (e.g., LY294002) which have poor pharmaceutical properties and high in vivo toxicity. |

| Quantified Difference | Enables oral dosing regimens in preclinical models, which is not feasible with many earlier-generation PI3K inhibitors. |

| Conditions | Mouse xenograft models of human cancer. |

For researchers planning animal studies, procuring an orally active compound like Dactolisib simplifies dosing regimens and better mimics clinical administration routes compared to compounds requiring IP or IV injection.

Evidence of Blood-Brain Barrier Penetration for CNS Tumor Models

Unlike many kinase inhibitors, Dactolisib has shown evidence of crossing the blood-brain barrier (BBB), making it a candidate for preclinical studies of central nervous system (CNS) malignancies. While some studies report limited efficacy or toxicity challenges in orthotopic models, others have successfully demonstrated target engagement and anti-tumor effects in intracranial tumors. For example, one study noted that a patient with brain metastases experienced a partial response in brain lesions. This capability distinguishes it from other PI3K/mTOR inhibitors that are not BBB-penetrant and would be unsuitable for procurement for neuro-oncology research.

| Evidence Dimension | Blood-Brain Barrier (BBB) Penetration |

| Target Compound Data | Evidence of BBB penetration and activity in intracranial tumor models reported in preclinical and clinical studies. |

| Comparator Or Baseline | Non-penetrant PI3K inhibitors, which are ineffective for primary brain tumors or brain metastases. |

| Quantified Difference | Enables direct investigation of PI3K/mTOR signaling in CNS tumors, which is not possible with non-penetrant analogs. |

| Conditions | Orthotopic glioma xenograft models; patients with brain metastases. |

This makes Dactolisib a specifically relevant procurement choice for researchers investigating therapies for glioblastoma or brain metastases from other cancers.

In Vivo Efficacy Studies Requiring Oral Administration

Based on its established oral bioavailability in preclinical models, Dactolisib is the right choice for long-term xenograft studies where repeated, less invasive oral gavage dosing is required to assess chronic anti-tumor efficacy. This avoids the stress and potential complications of repeated intraperitoneal or intravenous injections.

Preclinical Investigation of CNS Malignancies

For research focused on glioblastoma or brain metastases, Dactolisib's ability to penetrate the blood-brain barrier makes it a necessary tool. It allows for the direct testing of PI3K/mTOR inhibition on intracranial tumors, an application for which non-penetrant inhibitors are unsuitable.

Models of PI3Kα-Mutant Cancers

Given its high potency against the p110α isoform of PI3K (IC50 = 4 nM), Dactolisib is a highly relevant compound for studying cancer cell lines and patient-derived xenografts known to harbor activating mutations in the PIK3CA gene, a common oncogenic driver.

References

- [1] Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851-1863.

- [2] Liu, T. J., et al. (2015). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget, 6(33), 34537–34549.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Serine/threonine kinases

Other

MTOR [HSA:2475] [KO:K07203]

Other CAS

Wikipedia

Dates

2: Park HS, Hong SK, Oh MM, Yoon CY, Jeong SJ, Byun SS, Cheon J, Lee SE, Moon du G. Synergistic antitumor effect of NVP-BEZ235 and sunitinib on docetaxel-resistant human castration-resistant prostate cancer cells. Anticancer Res. 2014 Jul;34(7):3457-68. PubMed PMID: 24982354.

3: Moon du G, Lee SE, Oh MM, Lee SC, Jeong SJ, Hong SK, Yoon CY, Byun SS, Park HS, Cheon J. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells. Int J Oncol. 2014 Sep;45(3):1027-35. doi: 10.3892/ijo.2014.2505. Epub 2014 Jun 19. PubMed PMID: 24969552; PubMed Central PMCID: PMC4121414.

4: Qu Y, Wu X, Yin Y, Yang Y, Ma D, Li H. Antitumor activity of selective MEK1/2 inhibitor AZD6244 in combination with PI3K/mTOR inhibitor BEZ235 in gefitinib-resistant NSCLC xenograft models. J Exp Clin Cancer Res. 2014 Jun 17;33:52. doi: 10.1186/1756-9966-33-52. PubMed PMID: 24939055; PubMed Central PMCID: PMC4074836.

5: Oishi T, Itamochi H, Kudoh A, Nonaka M, Kato M, Nishimura M, Oumi N, Sato S, Naniwa J, Sato S, Shimada M, Kigawa J, Harada T. The PI3K/mTOR dual inhibitor NVP-BEZ235 reduces the growth of ovarian clear cell carcinoma. Oncol Rep. 2014 Aug;32(2):553-8. doi: 10.3892/or.2014.3268. Epub 2014 Jun 13. PubMed PMID: 24927217.

6: Seixas JD, Luengo-Arratta SA, Diaz R, Saldivia M, Rojas-Barros DI, Manzano P, Gonzalez S, Berlanga M, Smith TK, Navarro M, Pollastri MP. Establishment of a structure-activity relationship of 1H-imidazo[4,5-c]quinoline-based kinase inhibitor NVP-BEZ235 as a lead for African sleeping sickness. J Med Chem. 2014 Jun 12;57(11):4834-48. doi: 10.1021/jm500361r. Epub 2014 May 21. PubMed PMID: 24805946; PubMed Central PMCID: PMC4099174.

7: Seo BR, Min KJ, Cho IJ, Kim SC, Kwon TK. Curcumin significantly enhances dual PI3K/Akt and mTOR inhibitor NVP-BEZ235-induced apoptosis in human renal carcinoma Caki cells through down-regulation of p53-dependent Bcl-2 expression and inhibition of Mcl-1 protein stability. PLoS One. 2014 Apr 17;9(4):e95588. doi: 10.1371/journal.pone.0095588. eCollection 2014. PubMed PMID: 24743574; PubMed Central PMCID: PMC3990719.

8: Kuger S, Cörek E, Polat B, Kämmerer U, Flentje M, Djuzenova CS. Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions. Breast Cancer (Auckl). 2014 Mar 16;8:39-49. doi: 10.4137/BCBCR.S13693. eCollection 2014. PubMed PMID: 24678241; PubMed Central PMCID: PMC3964191.

9: Hong SW, Shin JS, Moon JH, Kim YS, Lee J, Choi EK, Ha SH, Lee DH, Chung HN, Kim JE, Kim KP, Hong YS, Lee JL, Lee WJ, Choi EK, Lee JS, Jin DH, Kim TW. NVP-BEZ235, a dual PI3K/mTOR inhibitor, induces cell death through alternate routes in prostate cancer cells depending on the PTEN genotype. Apoptosis. 2014 May;19(5):895-904. doi: 10.1007/s10495-014-0973-4. PubMed PMID: 24652480.

10: Jebahi A, Villedieu M, Pétigny-Lechartier C, Brotin E, Louis MH, Abeilard E, Giffard F, Guercio M, Briand M, Gauduchon P, Lheureux S, Poulain L. PI3K/mTOR dual inhibitor NVP-BEZ235 decreases Mcl-1 expression and sensitizes ovarian carcinoma cells to Bcl-xL-targeting strategies, provided that Bim expression is induced. Cancer Lett. 2014 Jun 28;348(1-2):38-49. doi: 10.1016/j.canlet.2014.03.001. Epub 2014 Mar 18. PubMed PMID: 24650799.

Explore Compound Types